4-Bromo-2-(methylamino)benzamide
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Overview
Description
4-Bromo-2-(methylamino)benzamide: is an organic compound with the molecular formula C8H9BrN2O It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the fourth position and a methylamino group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(methylamino)benzamide can be achieved through several methods. One common approach involves the bromination of 2-(methylamino)benzamide. The reaction typically uses bromine or a brominating agent such as bromosuccinimide in the presence of a solvent like acetonitrile or tetrahydrofuran. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position of the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(methylamino)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products. Common reducing agents include lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran, under an inert atmosphere.
Major Products:
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Scientific Research Applications
Chemistry: 4-Bromo-2-(methylamino)benzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound may be used to study the effects of brominated benzamides on biological systems. It can be used in assays to investigate enzyme inhibition or receptor binding.
Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of drugs with anti-inflammatory, analgesic, or anticancer properties. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(methylamino)benzamide depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The bromine atom and the methylamino group play crucial roles in determining the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
4-Chloro-2-(methylamino)benzamide: Similar structure with a chlorine atom instead of bromine.
4-Fluoro-2-(methylamino)benzamide: Similar structure with a fluorine atom instead of bromine.
4-Iodo-2-(methylamino)benzamide: Similar structure with an iodine atom instead of bromine.
Uniqueness: 4-Bromo-2-(methylamino)benzamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and medicinal chemistry.
Properties
IUPAC Name |
4-bromo-2-(methylamino)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-11-7-4-5(9)2-3-6(7)8(10)12/h2-4,11H,1H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSBPDKQTBUKDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)Br)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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